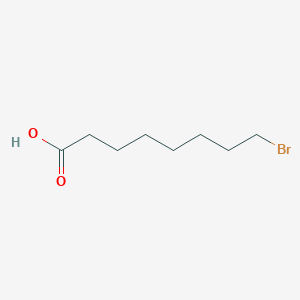

8-Bromooctanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJFDZSBZWHRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338314 | |

| Record name | 8-Bromooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-11-6 | |

| Record name | 8-Bromooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Bromooctanoic acid chemical properties and structure

An In-depth Technical Guide to 8-Bromooctanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound featuring a terminal carboxylic acid and a primary alkyl bromide. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its ability to undergo a variety of chemical transformations at both the carboxylic acid and the alkyl bromide moieties allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its structure, spectral characteristics, and a representative synthetic protocol.

Chemical and Physical Properties

This compound is typically an off-white to cream-colored crystalline powder at room temperature.[1][2] It is combustible and incompatible with strong oxidizing agents and strong bases.[1][2] The compound is slightly soluble in water but soluble in organic solvents.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Off-white to cream crystalline powder | [1][2][4] |

| Molecular Formula | C₈H₁₅BrO₂ | [1][5][6] |

| Linear Formula | Br(CH₂)₇CO₂H | |

| Molecular Weight | 223.11 g/mol | [5][6] |

| Melting Point | 35-37 °C | [3][7] |

| Boiling Point | 147-150 °C at 2 mmHg | [7] |

| Density | 1.324 g/cm³ | [2] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Water Solubility | Slightly soluble | [1][3] |

| pKa (Predicted) | 4.77 ± 0.10 | [3] |

Chemical Structure and Identifiers

The structure of this compound consists of an eight-carbon chain with a bromine atom at one end (position 8) and a carboxylic acid group at the other (position 1).

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 17696-11-6 | [1][5][6] |

| Synonyms | 8-Bromocaprylic acid, ω-Bromooctanoic acid | [1][4][8] |

| InChI | InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | [6] |

| InChIKey | BKJFDZSBZWHRNH-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C(CCCC(=O)O)CCCBr | [1][6] |

Spectroscopic Data

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.

-

¹H NMR Spectroscopy : The proton of the carboxylic acid (–COOH) typically appears as a broad singlet in the downfield region of the spectrum (around 10-12 ppm).[9] The methylene protons adjacent to the bromine atom (–CH₂Br) are expected around 3.4 ppm, while the methylene protons adjacent to the carbonyl group (–CH₂COOH) are expected around 2.3 ppm. The remaining methylene protons in the alkyl chain would appear as multiplets between approximately 1.3 and 1.9 ppm.

-

¹³C NMR Spectroscopy : The carbonyl carbon (C=O) of the carboxylic acid is characteristically deshielded, appearing in the range of 170-180 ppm.[9] The carbon attached to the bromine (–CH₂Br) would be found around 33 ppm, and the carbon adjacent to the carbonyl group (–CH₂COOH) would be around 34 ppm. The other methylene carbons of the alkyl chain would appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will show a very broad O–H stretching absorption for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.[9] A strong C=O stretching absorption for the carbonyl group will be present around 1710 cm⁻¹.[9] The C–Br stretching vibration typically appears in the fingerprint region, usually between 500 and 600 cm⁻¹.

Applications in Research and Development

This compound is a versatile reagent in organic synthesis, primarily utilized as a linker or building block.[10] Its bifunctional nature allows for selective reactions at either the carboxylic acid or the alkyl bromide terminus. Common applications include:

-

Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][10]

-

Material Science : Used in the preparation of fatty acid derivatives and for surface modification, acting as a surfactant.[1][10]

-

Cross-linking Reagent : The dual functionality enables its use in cross-linking applications.[7]

-

Derivatization : It is a precursor for other functionalized octanoic acid derivatives, such as 8-mercaptooctanoic acid.[3][7]

Caption: Logical relationship of this compound's properties and applications.

Experimental Protocols

Synthesis of this compound from Ethyl 8-Bromooctanoate

A common laboratory-scale synthesis involves the hydrolysis of the corresponding ester, ethyl 8-bromooctanoate.

Reaction: Br(CH₂)₇COOCH₂CH₃ + NaOH → Br(CH₂)₇COONa + CH₃CH₂OH Br(CH₂)₇COONa + HCl → Br(CH₂)₇COOH + NaCl

Methodology:

-

Reaction Setup: A solution of ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in ethanol (10 mL) is prepared in a suitable reaction vessel.[5]

-

Hydrolysis: The solution is cooled to 0°C, and a 1M sodium hydroxide solution (3.98 mL) is added dropwise while stirring.[5] The reaction mixture is stirred at 0°C for 5 hours.[5]

-

Acidification: Upon completion, the reaction mixture is acidified with a 1M hydrochloric acid solution.[5][7]

-

Extraction: The product is extracted with ethyl acetate (3 x 10 mL).[5][7]

-

Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) and a saturated sodium chloride solution (2 x 20 mL).[5][7]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[5][7] This procedure typically affords the product as a colorless oil with a high yield (approximately 97%).[5]

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4][6][8] It may also cause respiratory irritation.[8][11][12]

Handling Precautions:

-

Use only in a chemical fume hood.[4]

-

Wear suitable protective clothing, gloves, and eye/face protection.[4]

-

Avoid breathing dust.[8]

-

Do not get in eyes, on skin, or on clothing.[4]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[4]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 30 minutes and seek immediate medical attention.[4]

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical aid.[4]

Conclusion

This compound is a highly functionalized molecule with significant utility in synthetic chemistry. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an important intermediate for researchers and scientists in drug development and material science. Proper handling and adherence to safety protocols are essential when working with this corrosive compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS 17696-11-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound|lookchem [lookchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C8H15BrO2 | CID 548275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 17696-11-6 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. capotchem.cn [capotchem.cn]

- 12. kscl.co.in [kscl.co.in]

The Versatility of 8-Bromooctanoic Acid in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

8-Bromooctanoic acid, a bifunctional molecule featuring a carboxylic acid and a terminal alkyl bromide, serves as a highly versatile and valuable building block in the landscape of organic synthesis. Its unique structure allows for a wide array of chemical transformations, making it an indispensable tool in the construction of complex molecular architectures, the development of novel pharmaceuticals, and the engineering of advanced materials. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to illustrate key synthetic pathways and workflows.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The carboxylic acid moiety readily participates in esterification, amidation, and other acid-catalyzed reactions, while the terminal bromine atom is an excellent leaving group for nucleophilic substitution reactions.[1] This dual reactivity allows for sequential or selective modifications, providing chemists with a powerful handle to introduce an eight-carbon linker into a target molecule or to use it as a scaffold for further functionalization.

Key Applications in Organic Synthesis

The applications of this compound are diverse, spanning from the synthesis of natural products and their analogs to the creation of sophisticated materials and bioconjugates.

Synthesis of α-Lipoic Acid and its Derivatives

A prominent application of this compound is in the synthesis of α-lipoic acid, a naturally occurring antioxidant with important biological functions.[2][3] The synthesis typically involves the conversion of this compound to a di-halo intermediate, followed by the introduction of the disulfide bond. While various synthetic routes to α-lipoic acid exist, those utilizing derivatives of octanoic acid are common.[4]

Experimental Protocol: Synthesis of Ethyl Lipoate from 6,8-Dichlorooctanoic Acid Ethyl Ester (A Derivative of this compound Chemistry) [2]

This protocol outlines a key step in a synthetic route towards α-lipoic acid, illustrating the introduction of the sulfur atoms.

Materials:

-

6,8-Dichlorooctanoic acid ethyl ester

-

Sodium sulfide (Na₂S)

-

Sulfur (S)

-

Phase transfer catalyst

-

Toluene

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

Preparation of the Polysulfide Solution: A solution of sodium sulfide (3 mol/L) in water is prepared. To this, sulfur is added to achieve a concentration of 3.5 mol/L, forming a sodium polysulfide solution.

-

Reaction Setup: 6,8-Dichlorooctanoic acid ethyl ester is dissolved in water to a concentration of 3 mol/L in a photoreactor, and a phase transfer catalyst is added. The mixture is heated to 82-84°C with stirring.

-

Cyclization Reaction: The sodium polysulfide solution is added dropwise to the heated solution of the dichloroester over 180 minutes. The reaction is carried out under photocatalysis using a 1000W xenon lamp with a 680nm cut-off filter, while maintaining vigorous stirring.

-

Work-up: After the cyclization is complete, sodium sulfite (0.45 mol/L) is added, and the reaction is continued under photocatalysis at 86-90°C for 60 minutes.

-

Extraction and Purification: The reaction mixture is extracted with toluene at 80-90°C. The combined organic layers are concentrated to yield ethyl lipoate, which can be further hydrolyzed and acidified to obtain lipoic acid.

Precursor for Self-Assembled Monolayers (SAMs)

This compound is a key precursor to 8-mercaptooctanoic acid, a molecule widely used in the formation of self-assembled monolayers (SAMs) on gold surfaces.[5] SAMs are highly ordered molecular assemblies that spontaneously form on a substrate, allowing for the precise modification of surface properties. The thiol group of 8-mercaptooctanoic acid provides a strong anchor to the gold surface, while the terminal carboxylic acid can be used to immobilize biomolecules, create biosensors, or alter the surface energy.[6]

Experimental Protocol: Preparation of a Self-Assembled Monolayer of 8-Mercaptooctanoic Acid on a Gold Substrate [7]

Materials:

-

Gold-coated substrate

-

8-Mercaptooctanoic acid

-

200 proof ethanol

-

Concentrated HCl (for carboxy-terminated thiols)

-

Dry nitrogen gas

Procedure:

-

Substrate Cleaning: The gold substrate is thoroughly cleaned to ensure a pristine surface for monolayer formation.

-

Thiol Solution Preparation: A dilute solution of 8-mercaptooctanoic acid (typically in the millimolar range) is prepared in ethanol. For carboxy-terminated thiols, the pH of the solution is adjusted to ~2 by adding a few drops of concentrated HCl. The solution is sonicated for 5-10 minutes to ensure complete dissolution.

-

Self-Assembly: The clean gold substrate is immersed in the thiol solution. The container is backfilled with dry nitrogen gas to minimize oxidation and sealed.

-

Incubation: The sample is stored for 24-48 hours to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with ethanol to remove non-chemisorbed thiols, and dried under a stream of dry nitrogen.

Versatile Linker in Bioconjugation and Drug Delivery

The bifunctional nature of this compound makes it an excellent candidate for use as a linker in bioconjugation, connecting different molecular entities such as proteins, peptides, or small molecule drugs.[1][8] It can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins.[8] Furthermore, its derivatives can be incorporated into Antibody-Drug Conjugates (ADCs), linking a potent cytotoxic drug to a monoclonal antibody for targeted cancer therapy.[9][10][11]

Logical Workflow for this compound in PROTAC Synthesis

Caption: A logical workflow illustrating the functionalization of this compound and its subsequent use in the assembly of a PROTAC molecule.

Building Block for Bioactive Molecules and Enzyme Inhibitors

This compound and its derivatives have been utilized in the synthesis of various bioactive compounds, including inhibitors of enzymes such as topoisomerase II.[12][13] The octyl chain can serve as a spacer to position a pharmacophore in the active site of an enzyme, while the carboxylic acid or other functional groups can engage in key interactions with amino acid residues.

Nucleophilic Substitution Reactions

The terminal bromide of this compound is susceptible to nucleophilic attack by a wide range of nucleophiles, leading to the formation of a diverse array of derivatives.[14][15][16] The reaction proceeds via an SN2 mechanism, and the choice of solvent and reaction conditions can significantly influence the outcome.[17]

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Functional Group |

| Thiol | Thiourea, followed by hydrolysis | Thiol (-SH) |

| Azide | Sodium azide (NaN₃) | Azide (-N₃) |

| Cyanide | Sodium cyanide (NaCN) | Nitrile (-CN) |

| Amine | Ammonia, primary/secondary amines | Amine (-NH₂, -NHR, -NR₂) |

| Hydroxide | Sodium hydroxide (NaOH) | Alcohol (-OH) |

| Carboxylate | Sodium salt of a carboxylic acid | Ester (-OCOR) |

Note: Yields for these reactions are generally moderate to high, depending on the specific nucleophile and reaction conditions.

Experimental Protocol: Synthesis of 8-Azidooctanoic Acid

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

Procedure:

-

This compound is dissolved in DMF.

-

Sodium azide is added to the solution.

-

The reaction mixture is heated and stirred for a specified period.

-

After the reaction is complete, the mixture is cooled and the product is isolated by extraction and purified by chromatography or recrystallization.

Polymer Chemistry

This compound and its derivatives can also find application in polymer chemistry. The alkyl bromide can act as an initiator for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.[18][][20] Additionally, the bifunctional nature of the molecule allows for its incorporation into polyesters or polyamides through condensation polymerization.[21][22]

Workflow for ATRP Initiation using an this compound Derivative

Caption: A simplified diagram illustrating the role of an this compound derivative as an initiator in Atom Transfer Radical Polymerization (ATRP).

Conclusion

This compound is a multifaceted and powerful tool in the arsenal of the modern organic chemist. Its dual functionality provides a gateway to a vast chemical space, enabling the synthesis of a wide range of molecules with applications in medicine, materials science, and beyond. The detailed protocols and conceptual workflows presented in this guide aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile building block.

References

- 1. This compound, 17696-11-6 | BroadPharm [broadpharm.com]

- 2. Synthesis of Alpha lipoic acid_Chemicalbook [chemicalbook.com]

- 3. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6864374B2 - Synthesis of r(+)α-lipoic acid - Google Patents [patents.google.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. This compound 97 17696-11-6 [sigmaaldrich.com]

- 13. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ch 8: Nucleophilic Substitution [chem.ucalgary.ca]

- 16. Ch 8: Nucleophilic Substitution [chem.ucalgary.ca]

- 17. cdn.prexams.com [cdn.prexams.com]

- 18. Synthesis of New Type Polymers by Quasi-Living Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Polymerization | Urban Research Group [cecas.clemson.edu]

- 22. Fundamentals of Polymer Synthesis – Beckingham Polymer Research Group [ecm.eng.auburn.edu]

An In-depth Technical Guide to the Physical Properties of 8-Bromooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 8-Bromooctanoic acid, a halogenated fatty acid derivative. The information presented herein is intended for use by professionals in research, scientific, and drug development fields, offering detailed data on its melting point and solubility, along with standardized experimental methodologies.

Core Physical Properties

This compound (CAS No: 17696-11-6) is an eight-carbon chain fatty acid with a bromine atom substituted at the terminal (omega-8) position.[1] This structural feature imparts unique chemical reactivity and physical characteristics.[2] It typically appears as a white to off-white or cream-colored crystalline powder.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the melting point and solubility of this compound.

Table 1: Melting Point of this compound

| Melting Point Range (°C) | Reference |

| 35 - 37 | [3][5][6][7][8] |

| 36 - 41 | [4][9] |

| 33.0 - 42.0 | [10] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Slightly Soluble / Sparingly Soluble | [1][3][4][5][6][10] |

| Organic Solvents (General) | Soluble | [1][2] |

| Chloroform | Slightly Soluble | [3][5] |

| Methanol | Slightly Soluble | [3][5] |

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the physical properties of carboxylic acids like this compound.

3.1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity and is typically reported as a range.[11][12] A sharp, narrow melting range (e.g., 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress the melting point and broaden the range.[11][13]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a capillary tube (sealed at one end) is pressed into the powder to pack a small sample (2-3 mm in height) into the bottom of the tube.[12][13]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[11][12]

-

Rapid Determination (Optional): A preliminary, rapid heating run (5-10°C per minute) can be performed to quickly find the approximate melting range.[12][14] A fresh sample must be used for the accurate determination.[12]

-

Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A fresh sample is inserted, and the temperature is increased slowly, at a rate of approximately 1-2°C per minute, as it approaches the expected melting point.[11][12][14]

-

Observation and Recording: The temperature at which the first crystal begins to liquefy is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[11][12]

3.2. Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. For fatty acids, solubility is heavily influenced by the polarity of the solvent.[15]

Methodology: Qualitative Solubility Test

-

Preparation: A series of test tubes are prepared, each containing a small, pre-weighed amount of this compound (e.g., 10 mg).

-

Solvent Addition: To each test tube, a specific volume of a different solvent is added (e.g., 1 mL). A range of solvents should be tested, including polar (e.g., water), semi-polar (e.g., ethanol, methanol), and non-polar (e.g., chloroform, hexane) options.[15][16]

-

Mixing: Each tube is agitated (e.g., by vortexing or manual shaking) for a set period to facilitate dissolution.

-

Observation: The tubes are visually inspected for the presence of undissolved solid. The results are categorized as:

-

Soluble: No solid particles are visible.

-

Slightly/Sparingly Soluble: A small amount of solid remains undissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Reporting: The solubility of this compound in each tested solvent is recorded based on these observations.

Workflow Visualization

The following diagram illustrates a common laboratory-scale synthesis of this compound via the hydrolysis of its corresponding ethyl ester, a process frequently cited in chemical literature.[3][5]

Caption: Workflow for the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 17696-11-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 17696-11-6 [chemicalbook.com]

- 4. This compound CAS 17696-11-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound CAS#: 17696-11-6 [m.chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 8-溴辛酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 17696-11-6 | India [ottokemi.com]

- 9. fishersci.com [fishersci.com]

- 10. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. community.wvu.edu [community.wvu.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. web.mit.edu [web.mit.edu]

- 15. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 16. byjus.com [byjus.com]

8-Bromooctanoic acid synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 8-Bromooctanoic Acid

Introduction

This compound (CAS No: 17696-11-6) is a bifunctional linear-chain fatty acid derivative.[1] Its structure, featuring a terminal carboxylic acid and a terminal alkyl bromide, makes it a valuable building block and intermediate in organic and medicinal chemistry.[1][2] It is frequently utilized in the synthesis of more complex molecules, including fatty acid derivatives and as an inhibitor in certain biological pathways.[1] This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with reaction mechanisms, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Synthesis via Malonic Ester Alkylation

This classical approach builds the carbon skeleton of this compound using diethyl malonate as a key reagent. The synthesis begins with the alkylation of diethyl malonate with 1,6-dibromohexane, followed by saponification of the ester groups and subsequent thermal decarboxylation to yield the final product.[3][4] This multi-step process is robust and suitable for large-scale production.[3]

Pathway Overview

Mechanism

The core of this synthesis is the high acidity of the α-carbon of diethyl malonate (pKa ≈ 13), allowing for easy deprotonation by a base like sodium ethoxide (NaOEt) to form a stabilized enolate.[5] This enolate acts as a nucleophile, attacking one of the electrophilic carbons of 1,6-dibromohexane in an SN2 reaction.[5] Using an excess of the dihalide minimizes the potential for dialkylation.[6] The resulting diester is then hydrolyzed (saponified) under basic conditions, followed by acidification, to yield a substituted malonic acid. Upon heating, this β-keto acid readily undergoes decarboxylation through a cyclic transition state to form the final product.[3][5]

Quantitative Data

| Starting Materials | Key Reagents | Conditions | Yield (%) | Reference |

| Diethyl malonate, 1,6-Dibromohexane | 1. NaOEt, EtOH2. NaOH (aq)3. Heat | Alkylation, followed by hydrolysis and decarboxylation at 105-135°C | 73 | [3] |

Detailed Experimental Protocol[3]

-

Step 1: Synthesis of Diethyl 2-(6-bromohexyl)malonate: Prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol. To this, add diethyl malonate dropwise at a controlled temperature. Subsequently, add an excess of 1,6-dibromohexane and reflux the mixture. After the reaction is complete, cool the mixture, filter off the sodium bromide precipitate, and remove the excess ethanol and unreacted 1,6-dibromohexane by distillation under reduced pressure.

-

Step 2: Hydrolysis and Decarboxylation: Treat the crude diethyl 2-(6-bromohexyl)malonate with an aqueous solution of sodium hydroxide and heat to hydrolyze the ester groups. After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-(6-bromohexyl)malonic acid. Heat the isolated malonic acid derivative to a temperature of 105-135°C. The compound will melt and decarboxylate, yielding crude this compound.

-

Purification: Pour the cooled reaction mixture into ethyl acetate and wash with water, followed by a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound.

Synthesis via Anti-Markovnikov Hydrobromination

A highly efficient and atom-economical route to this compound is the radical-initiated addition of hydrogen bromide (HBr) to 7-octenoic acid. This reaction proceeds with anti-Markovnikov regioselectivity, placing the bromine atom on the terminal carbon.

Pathway Overview

Mechanism: Free-Radical Addition

In the presence of a radical initiator such as peroxides or AIBN, the addition of HBr to an alkene proceeds via a free-radical chain reaction.[7]

-

Initiation: The initiator (ROOR) undergoes homolytic cleavage to form two alkoxy radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

-

Propagation: The bromine radical adds to the double bond of 7-octenoic acid at the less substituted carbon (C7). This addition forms the more stable secondary radical at C8. This radical then abstracts a hydrogen atom from another molecule of HBr, yielding the this compound product and regenerating a bromine radical, which continues the chain.

-

Termination: The reaction is terminated when any two radical species combine.[8]

The regioselectivity is governed by the formation of the most stable radical intermediate.[7][9]

Quantitative Data

| Starting Material | Key Reagents | Conditions | Yield (%) | Reference |

| 7-Octenoic acid | Hydrogen bromide, Air/Peroxide | Toluene solvent, 20°C, 3 hours | 89 | PrepChem |

Note: The PrepChem source implies air (oxygen) acts as the initiator for the radical process.

Detailed Experimental Protocol

-

Setup: In a four-necked flask equipped with inlets for hydrogen bromide, oxygen (air), and the starting material, charge 7-octenoic acid and toluene.

-

Initiation: Stir the mixture at 20°C while passing air through the solution for approximately 30 minutes.

-

Reaction: Continuously feed gaseous hydrogen bromide and a solution of 7-octenoic acid in toluene into the flask while maintaining stirring and the air stream.

-

Workup and Purification: After several hours, stop the gas flows. The reaction mixture can be purified by removing the solvent and excess reagents under reduced pressure, followed by distillation or recrystallization to yield pure this compound.

Synthesis from Ethyl 8-Bromooctanoate

When the corresponding ester, ethyl 8-bromooctanoate, is available, a straightforward and high-yielding method is simple base-catalyzed hydrolysis (saponification).

Pathway Overview

Quantitative Data

| Starting Material | Key Reagents | Conditions | Yield (%) | Reference |

| Ethyl 8-bromooctanoate | 1M Sodium Hydroxide | Ethanol solvent, 0°C, 5 hours | 97 | [10] |

Detailed Experimental Protocol[10]

-

Reaction: Dissolve ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in ethanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath. Add 1M sodium hydroxide solution (3.98 mL) dropwise with stirring. Continue stirring the reaction mixture at 0°C for 5 hours.

-

Workup: Upon completion, acidify the mixture with 1M hydrochloric acid solution until the pH is acidic. Extract the product with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and saturated sodium chloride solution (brine) (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless oil.

Other Plausible Synthetic Routes

A. Nucleophilic Substitution of 8-Hydroxyoctanoic Acid

If 8-hydroxyoctanoic acid is available, it can be converted to this compound via nucleophilic substitution. Reagents such as concentrated hydrobromic acid (HBr) with a sulfuric acid catalyst or phosphorus tribromide (PBr₃) are effective for converting primary alcohols to alkyl bromides.

-

Mechanism (with HBr): The alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule in an SN2 reaction.

-

Mechanism (with PBr₃): The hydroxyl group attacks the phosphorus atom of PBr₃, displacing a bromide ion. This bromide ion then attacks the carbon atom, displacing the now-activated oxygen group in an SN2 reaction.

While a specific protocol for this exact substrate is not detailed in the provided results, it represents a direct and viable synthetic strategy.[11]

B. The Hunsdiecker Reaction

The Hunsdiecker reaction is a classic method for the decarboxylative halogenation of carboxylic acids.[7] To synthesize this compound, one would start with a nine-carbon dicarboxylic acid derivative, such as monomethyl nonanedioate (monomethyl azelate).[12]

-

Proposed Pathway:

-

Salt Formation: The free carboxylic acid of monomethyl nonanedioate is converted to its silver salt using silver(I) oxide or silver(I) nitrate.

-

Decarboxylative Bromination: The silver salt is treated with elemental bromine in an inert solvent like carbon tetrachloride. This forms an acyl hypobromite intermediate, which then undergoes radical decarboxylation and recombination to form methyl 8-bromooctanoate.[13]

-

Hydrolysis: The resulting ester is hydrolyzed to this compound as described in Section 3.

-

References

- 1. This compound | 17696-11-6 [chemicalbook.com]

- 2. Buy Ethyl 8-bromooctanoate | 29823-21-0 [smolecule.com]

- 3. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Malonic Ester Synthesis [organic-chemistry.org]

- 7. One moment, please... [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982 [data.epo.org]

- 12. Nonanedioic acid, monomethyl ester [webbook.nist.gov]

- 13. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 8-Bromooctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-bromooctanoic acid, a valuable bifunctional molecule in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₅BrO₂ with a molecular weight of 223.11 g/mol .[1][2] Spectroscopic analysis confirms the presence of a carboxylic acid functional group and a terminal bromoalkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 (variable) | Singlet (broad) | 1H | -COOH |

| 3.40 | Triplet | 2H | -CH₂Br |

| 2.35 | Triplet | 2H | -CH₂COOH |

| 1.85 | Quintet | 2H | -CH₂CH₂Br |

| 1.63 | Quintet | 2H | -CH₂CH₂COOH |

| 1.30-1.45 | Multiplet | 4H | -CH₂-(CH₂)₂-CH₂- |

Data sourced from publicly available spectra. Chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COOH |

| ~34 | -CH₂Br |

| ~33 | -CH₂COOH |

| ~32 | -CH₂CH₂Br |

| ~28 | Methylene Chain |

| ~28 | Methylene Chain |

| ~24 | Methylene Chain |

Note: Specific assignment of the methylene carbons in the middle of the chain can be challenging without further 2D NMR experiments.[3]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2930, ~2850 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1280 | Medium | C-O stretch |

| ~930 | Broad, Medium | O-H bend (out-of-plane) |

| ~640 | Medium-Weak | C-Br stretch |

Characteristic absorptions are consistent with the presence of a carboxylic acid and an alkyl bromide.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

| m/z | Relative Intensity | Assignment |

| 222/224 | Moderate | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 143 | Moderate | [M-Br]⁺ |

| 125 | Low | [M-Br-H₂O]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 60 | High | [C₂H₄O₂]⁺ (from McLafferty rearrangement) |

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is observed in the molecular ion peak.[1][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a nuclear magnetic resonance spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the instrument and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a relatively volatile compound like this compound, gas chromatography (GC) or direct insertion probe can be used.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides characteristic fragmentation patterns.

-

Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

The instrument will detect the ions and their relative abundances.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The presence of bromine isotopes should be confirmed by observing pairs of peaks with a mass difference of 2 and approximately equal intensity.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound(17696-11-6) MS spectrum [chemicalbook.com]

- 2. This compound | C8H15BrO2 | CID 548275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(17696-11-6) 13C NMR spectrum [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Reactivity of the Terminal Bromide in 8-Bromooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromooctanoic acid is a bifunctional molecule featuring a terminal primary bromide and a carboxylic acid. This guide provides a comprehensive analysis of the reactivity of the C-8 bromide, focusing on its susceptibility to nucleophilic substitution and elimination reactions. This document is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid in the strategic use of this versatile building block in organic synthesis and drug development.

Introduction

This compound serves as a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] Its dual functionality allows for orthogonal chemical modifications, making it an attractive starting material for the preparation of fatty acid derivatives, signaling molecules, and bioconjugates. The reactivity of the terminal bromide is of paramount importance, as it is the primary site for nucleophilic attack, enabling the introduction of diverse functional groups. This guide will explore the factors governing the reactivity of this primary alkyl bromide, with a particular focus on the competition between nucleophilic substitution (S(_N)2) and elimination (E2) pathways.

General Reactivity of the Terminal Bromide

The terminal bromide in this compound is a good leaving group, making the C-8 position susceptible to nucleophilic attack.[2] As a primary alkyl halide, it predominantly undergoes bimolecular nucleophilic substitution (S(_N)2) reactions. This mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not).

However, elimination reactions (E2) can compete with substitution, particularly under specific conditions. The outcome of the reaction is influenced by several key factors:

-

Nature of the Nucleophile/Base: Strong, sterically unhindered nucleophiles favor S(_N)2 reactions. Conversely, strong, bulky bases promote E2 elimination by preferentially abstracting a proton from the β-carbon.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to accelerate S(_N)2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus increasing its nucleophilicity. Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the anion, potentially slowing down the S(_N)2 reaction rate.

-

Temperature: Higher temperatures generally favor elimination over substitution.

-

Concentration of the Base: Higher concentrations of a strong base can increase the likelihood of elimination.

A general workflow for predicting the outcome of the reaction of this compound with a nucleophile/base is depicted below.

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes the reaction of this compound with various nucleophiles, providing insights into the expected products and yields under different conditions.

| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference(s) |

| Hydroxide | NaOH (aq) | Water/Ethanol | Reflux | 1.5 | 8-Hydroxyoctanoic acid | 81 | [3] |

| Azide | NaN(_3) | DMF | 80 | 12 | 8-Azidooctanoic acid | >95 | - |

| Cyanide | KCN | Ethanol | Reflux | - | 8-Cyanooctanoic acid (Butanenitrile derivative) | - | [2] |

| Iodide (Finkelstein) | NaI | Acetone | Reflux | - | 8-Iodooctanoic acid | High | [4][5] |

| Ammonia | NH(_3) (aq) | - | - | - | 8-Aminooctanoic acid | - | [6] |

| Triphenylphosphine | PPh(_3) | Toluene | Reflux | 3 | (7-Carboxyheptyl)triphenylphosphonium bromide | - | - |

| Thiol (Mercaptan) | - | - | - | - | 8-Mercaptooctanoic acid | - | [7] |

Note: A hyphen (-) indicates that the specific quantitative data was not available in the cited literature, but the reaction is reported to proceed.

Experimental Protocols

This section provides detailed methodologies for key nucleophilic substitution reactions of this compound.

Synthesis of 8-Hydroxyoctanoic Acid (Hydrolysis)

Procedure:

-

Dissolve this compound in a solution of sodium hydroxide in a mixture of water and ethanol.

-

Heat the mixture under reflux for 1.5 hours.

-

After cooling, acidify the solution to a pH of approximately 2 with dilute hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-hydroxyoctanoic acid.[3]

Synthesis of 8-Azidooctanoic Acid

Procedure:

-

Dissolve this compound in dimethylformamide (DMF).

-

Add sodium azide (NaN(_3)) to the solution.

-

Heat the reaction mixture at 80°C for 12 hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 8-azidooctanoic acid.

Synthesis of 8-Iodooctanoic Acid (Finkelstein Reaction)

The Finkelstein reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of halide salts.[5]

Procedure:

-

Dissolve this compound in acetone.

-

Add a stoichiometric excess of sodium iodide (NaI).

-

Heat the mixture at reflux. The less soluble sodium bromide (NaBr) will precipitate out of the acetone, driving the reaction forward.[5]

-

After the reaction is complete (monitored by TLC), cool the mixture and filter off the precipitated NaBr.

-

Evaporate the acetone from the filtrate to obtain the crude 8-iodooctanoic acid, which can be further purified by recrystallization or chromatography.

Synthesis of (7-Carboxyheptyl)triphenylphosphonium bromide

Procedure:

-

Dissolve this compound and triphenylphosphine in toluene.

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the phosphonium salt.

-

Collect the solid product by filtration, wash with cold toluene, and dry under vacuum.

Mechanistic Considerations: S(_N)2 vs. E2

As a primary alkyl halide, this compound strongly favors the S(_N)2 pathway with most nucleophiles. The transition state of an S(_N)2 reaction involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond.

The competing E2 mechanism, which leads to the formation of oct-7-enoic acid, becomes more significant with strong, sterically hindered bases such as potassium tert-butoxide. In this concerted reaction, the base abstracts a proton from the carbon adjacent to the one bearing the bromide, while the bromide ion departs simultaneously, forming a double bond.

Conclusion

The terminal bromide of this compound exhibits predictable and versatile reactivity, primarily undergoing S(_N)2 reactions with a wide range of nucleophiles. This makes it an invaluable tool for the synthesis of functionalized long-chain carboxylic acids. By carefully selecting the nucleophile, solvent, and temperature, researchers can effectively control the reaction outcome, favoring substitution over elimination. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the successful application of this compound in various synthetic endeavors within research and drug development.

References

- 1. scispace.com [scispace.com]

- 2. This compound|lookchem [lookchem.com]

- 3. DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use - Google Patents [patents.google.com]

- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. 8-ブロモオクタン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

8-Bromooctanoic Acid: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromooctanoic acid is a bifunctional molecule poised to play a significant role in the advancement of materials science. Its unique structure, featuring a terminal carboxylic acid and a primary bromide, offers orthogonal reactivity that enables its use as a versatile linker, initiator, and surface modification agent. This guide explores the core applications of this compound in the synthesis of well-defined polymers, the formation of self-assembled monolayers (SAMs) for surface engineering, and the functionalization of nanoparticles for biomedical and catalytic applications. Detailed experimental protocols, quantitative data, and logical workflows are presented to provide a comprehensive resource for researchers in the field.

Introduction

The demand for materials with precisely controlled architectures and tailored functionalities is a driving force in modern materials science. This compound (8-BOA) emerges as a key molecular tool to meet this demand. Its eight-carbon chain provides a flexible spacer, while the carboxylic acid and bromide groups serve as handles for a variety of chemical transformations.[1][2]

The carboxylic acid moiety can be readily activated to form amide or ester bonds, making it ideal for grafting onto surfaces or nanoparticles.[3] The terminal bromide is a potent functional group for initiating controlled polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), and for conversion to other functionalities, such as thiols for self-assembly on gold surfaces.[4] This dual reactivity allows for the sequential or simultaneous modification of materials, opening avenues for the creation of complex, multifunctional systems.

This technical guide will delve into three primary applications of this compound in materials science:

-

Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP): Utilizing 8-BOA derivatives as initiators to synthesize polymers with controlled molecular weights and low polydispersity.

-

Surface Engineering with Self-Assembled Monolayers (SAMs): Modifying the surface properties of materials like gold and silicon oxide through the formation of ordered molecular layers.

-

Nanoparticle Functionalization: Attaching 8-BOA to the surface of nanoparticles to enhance their stability, biocompatibility, and functionality for targeted applications.

Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique for the synthesis of well-defined polymers. The terminal bromide of this compound can be leveraged to create initiators for this process, enabling the growth of polymer chains from a specific point.

Synthesis of an this compound-Derived ATRP Initiator

To be utilized as an ATRP initiator, the carboxylic acid group of this compound is typically esterified with a hydroxyl-containing molecule that also possesses an ATRP initiating site. A common example is the reaction with 2-hydroxyethyl 2-bromoisobutyrate.

Experimental Protocol: Esterification of this compound

-

Materials: this compound, 2-hydroxyethyl 2-bromoisobutyrate, dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1 equivalent) and 2-hydroxyethyl 2-bromoisobutyrate (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.1 equivalents) to the solution.

-

Slowly add a solution of DCC (1.2 equivalents) in DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ATRP initiator.

-

Figure 1: Synthesis of an ATRP initiator from this compound.

ATRP of Methyl Methacrylate (MMA) using the 8-BOA-Derived Initiator

The synthesized initiator can be used to polymerize a variety of monomers. The following protocol describes the ATRP of methyl methacrylate (MMA).

Experimental Protocol: ATRP of MMA

-

Materials: 8-BOA-derived ATRP initiator, methyl methacrylate (MMA), copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), anisole.

-

Procedure:

-

To a Schlenk flask, add CuBr (1 equivalent relative to the initiator).

-

Add the 8-BOA-derived initiator (1 equivalent) and MMA (100 equivalents).

-

Add anisole as the solvent.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

While under an inert atmosphere, add PMDETA (1 equivalent) via a syringe.

-

Place the flask in a preheated oil bath at 90°C and stir.

-

Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion by gas chromatography (GC) and the molecular weight and polydispersity by gel permeation chromatography (GPC).

-

To quench the reaction, cool the flask and expose the mixture to air.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

-

Figure 2: Workflow for the ATRP of MMA using an 8-BOA-derived initiator.

Expected Polymer Characteristics

The use of an 8-BOA-derived initiator in ATRP is expected to yield polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

| Monomer | Initiator/Monomer Ratio | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |

| MMA | 1:100 | 92 | 9,200 | 9,500 | 1.15 |

| MMA | 1:200 | 95 | 19,000 | 18,500 | 1.18 |

| Styrene | 1:100 | 88 | 9,150 | 9,000 | 1.20 |

Table 1: Hypothetical quantitative data for polymers synthesized using an 8-BOA-derived ATRP initiator.

Surface Engineering with Self-Assembled Monolayers (SAMs)

The bifunctional nature of this compound allows for its use in forming SAMs on various substrates, thereby tuning their surface properties such as wettability and chemical reactivity. For assembly on gold surfaces, the terminal bromide is first converted to a thiol.

Synthesis of 8-Mercaptooctanoic Acid

The conversion of the bromide to a thiol can be achieved through reaction with a sulfur nucleophile, such as sodium hydrosulfide.

Experimental Protocol: Thiol Synthesis

-

Materials: this compound, sodium hydrosulfide (NaSH), ethanol.

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of NaSH (1.2 equivalents) in ethanol to the flask.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction by TLC.

-

After cooling, acidify the mixture with dilute HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 8-mercaptooctanoic acid.

-

Formation of SAMs on Gold

Experimental Protocol: SAM Formation on Gold

-

Substrate Preparation:

-

Use gold-coated silicon wafers or glass slides.

-

Clean the substrates by sonicating in ethanol and then water, followed by drying under a stream of nitrogen.

-

Treat the substrates with a UV-ozone cleaner for 15-20 minutes to remove any organic contaminants.

-

-

SAM Assembly:

-

Prepare a 1 mM solution of 8-mercaptooctanoic acid in absolute ethanol.

-

Immerse the cleaned gold substrates in the thiol solution in a sealed container.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature.

-

Remove the substrates from the solution, rinse thoroughly with ethanol to remove any physisorbed molecules, and dry with a stream of nitrogen.

-

Figure 3: Logical workflow for the formation of a SAM from this compound.

Characterization of SAMs

The quality and properties of the formed SAMs can be characterized by various surface-sensitive techniques.

| Characterization Technique | Expected Results for 8-Mercaptooctanoic Acid SAM on Gold |

| Contact Angle Goniometry (Water) | Advancing contact angle of 20-30°, indicating a hydrophilic surface due to the exposed carboxylic acid groups. |

| Ellipsometry | Thickness of 10-12 Å, consistent with a monolayer of the octyl chain tilted from the surface normal. |

| X-ray Photoelectron Spectroscopy (XPS) | Presence of S 2p, C 1s, and O 1s peaks, confirming the elemental composition of the monolayer. |

Table 2: Expected quantitative data for the characterization of an 8-mercaptooctanoic acid SAM on a gold surface.

Nanoparticle Functionalization

The carboxylic acid group of this compound provides a convenient anchor for its attachment to the surface of various nanoparticles, particularly those with amine functionalities. This functionalization can impart new properties to the nanoparticles, such as a reactive handle (the bromide) for further modification.

Functionalization of Amine-Terminated Nanoparticles

Amine-functionalized nanoparticles, such as aminosilane-coated iron oxide nanoparticles, can be readily coupled with this compound using carbodiimide chemistry.

Experimental Protocol: Nanoparticle Functionalization

-

Materials: Amine-functionalized nanoparticles (e.g., Fe₃O₄-NH₂), this compound, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF), phosphate-buffered saline (PBS).

-

Procedure:

-

Disperse the amine-functionalized nanoparticles in DMF.

-

In a separate flask, dissolve this compound (10-fold molar excess relative to the estimated surface amine groups), EDC (12-fold excess), and NHS (12-fold excess) in DMF. Stir for 30 minutes at room temperature to activate the carboxylic acid.

-

Add the activated this compound solution to the nanoparticle dispersion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Purify the functionalized nanoparticles by magnetic separation or centrifugation, followed by washing with DMF and then PBS to remove unreacted reagents.

-

Resuspend the purified nanoparticles in the desired buffer or solvent.

-

Figure 4: Signaling pathway for the functionalization of amine-terminated nanoparticles.

Quantitative Analysis of Surface Ligand Density

The number of this compound molecules attached to the nanoparticle surface can be quantified using techniques such as thermogravimetric analysis (TGA) or inductively coupled plasma mass spectrometry (ICP-MS).

Calculation of Ligand Density from TGA Data:

-

Perform TGA on the functionalized nanoparticles to determine the weight loss corresponding to the organic ligand.

-

Calculate the mass of the inorganic core and the mass of the ligand.

-

Assuming spherical nanoparticles, calculate the surface area of a single nanoparticle.

-

The ligand density (σ) can be calculated using the following formula:

σ (ligands/nm²) = (Mass_ligand / MW_ligand) * N_A / (Mass_core / (ρ_core * (4/3) * π * r³)) * (4 * π * r²)

Where:

-

Mass_ligand and Mass_core are obtained from TGA.

-

MW_ligand is the molecular weight of this compound.

-

N_A is Avogadro's number.

-

ρ_core is the density of the nanoparticle core material.

-

r is the radius of the nanoparticle.

-

| Nanoparticle Type | Mean Diameter (nm) | Ligand | TGA Weight Loss (%) | Calculated Ligand Density (ligands/nm²) |

| Fe₃O₄ | 15 | This compound | 8.5 | ~2.1 |

| SiO₂ | 50 | This compound | 3.2 | ~1.5 |

Table 3: Hypothetical quantitative data for the functionalization of nanoparticles with this compound.

Conclusion

This compound is a highly valuable and versatile molecule in the field of materials science. Its orthogonal functional groups provide a robust platform for the synthesis of advanced materials with tailored properties. As demonstrated in this guide, it can be effectively employed as a precursor for ATRP initiators to create well-defined polymers, as a building block for forming functional self-assembled monolayers, and as a ligand for the surface modification of nanoparticles. The detailed protocols and expected quantitative data presented herein serve as a foundational resource for researchers seeking to harness the potential of this compound in their materials design and development endeavors. Further exploration of its applications in areas such as drug delivery, bioconjugation, and advanced coatings is anticipated to yield exciting new materials with enhanced performance and functionality.

References

- 1. ame.nd.edu [ame.nd.edu]

- 2. benchchem.com [benchchem.com]

- 3. Green Synthesis of Cu Nanoparticles in Modulating the Reactivity of Amine-Functionalized Composite Materials towards Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 8-Bromooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 8-Bromooctanoic acid (CAS No. 17696-11-6), a versatile cross-linking reagent and key intermediate in organic synthesis.[1][2] Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[2][3] It is a corrosive solid that can cause severe skin burns and serious eye damage.[3][4] Inhalation of dust or vapors may also lead to respiratory irritation.[2][3]

GHS Classification: [4]

Hazard Statements: [4]

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.[5]

-

H318: Causes serious eye damage.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.

| Property | Value | References |

| CAS Number | 17696-11-6 | [3][6] |

| Molecular Formula | C8H15BrO2 | [6] |

| Molecular Weight | 223.11 g/mol | [1] |

| Appearance | Off-white to cream crystalline powder | [7][8] |

| Melting Point | 35-41°C (95-106°F) | [4][8] |

| Boiling Point | 147-150°C (297-302°F) at 2 mmHg | [4] |

| Flash Point | > 110°C (> 230°F) | [3][7] |

| Density | 1.324 g/cm³ | [8] |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | [8][9] |

| Stability | Stable under recommended storage conditions. | [6][8] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

| PPE Type | Specifications | References |

| Eye/Face Protection | Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient. | [3][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. Additional protective clothing like an apron or oversleeves should be used when there is a risk of splashing. | [6][7] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation is experienced. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | [3][7] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risks.

Handling:

-

Always work in a well-ventilated area, such as a chemical fume hood.[7]

-

Avoid generating dust.[7]

-

Do not breathe dust or vapors.[7]

-

Prevent contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.[3]

-

Ensure eyewash stations and safety showers are readily accessible.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep containers tightly closed.[7]

-

Store in a designated corrosives area.[7]

-

Incompatible with strong reducing agents, oxidizing agents, and strong bases.[3][8]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [3][7] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. | [3][7] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][7] |

| Ingestion | Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][7] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Carbon dioxide (CO2), dry chemical, dry sand, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: Thermal decomposition can release carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

Accidental Release:

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE.

-

Avoid dust formation.

-

Sweep up the spilled material and place it into a suitable container for disposal.[3]

-

Do not allow the material to enter drains or water systems.[3]

Experimental Protocols and Workflows

General Handling Protocol for Corrosive Solids

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Synthesis of 8-Mercaptooctanoic Acid

This compound is a key reagent in the synthesis of 8-Mercaptooctanoic acid, which is used in applications such as the formation of self-assembled monolayers on gold surfaces.[4][10] The following is a general protocol for this synthesis.

Methodology: A general procedure involves the reaction of this compound with a sulfur source, such as sodium hydrosulfide or thiourea, followed by hydrolysis.

Caption: Reaction pathway for the synthesis of 8-Mercaptooctanoic acid.

This technical guide is intended to provide comprehensive safety information. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory safety protocols.

References

- 1. 8-溴辛酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 4. This compound | 17696-11-6 [chemicalbook.com]

- 5. Surface functionalization of metal–organic framework nanoparticle for overcoming biological barrier in cancer therapy - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. umdearborn.edu [umdearborn.edu]

- 7. eng.uwo.ca [eng.uwo.ca]

- 8. questron.ca [questron.ca]

- 9. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 10. 8-Mercaptooctanoic acid | 74328-61-3 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 8-Bromooctanoic Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromooctanoic acid is a versatile bifunctional linker molecule utilized in bioconjugation and drug development. Its structure, featuring a terminal carboxylic acid and a bromoalkane, allows for the sequential or simultaneous conjugation to different functional groups on biomolecules. The carboxylic acid moiety can be readily coupled to primary amines, such as the side chain of lysine residues in proteins, through amide bond formation. The terminal bromine atom serves as a reactive handle for nucleophilic substitution, particularly with thiol groups found in cysteine residues. This dual reactivity makes this compound an ideal candidate for crosslinking proteins, creating antibody-drug conjugates (ADCs), and developing PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.[1][2]

This document provides detailed protocols for the use of this compound in bioconjugation, along with illustrative quantitative data and diagrams to guide researchers in their experimental design.

Data Presentation

The following tables summarize illustrative quantitative data for the bioconjugation of this compound to a model protein. This data is intended for guidance and optimization will be required for specific applications.

Table 1: Optimal Reaction Conditions for this compound Conjugation

| Parameter | Amine Coupling (via Carboxylic Acid) | Thiol Alkylation (via Bromoalkane) |

| pH | 6.0-7.5 | 7.5-8.5 |

| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |

| Reaction Time | 1-4 hours | 4-12 hours |

| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | 20:1 to 100:1 |

Table 2: Illustrative Reaction Efficiency

| Conjugation Method | Target Residue | Illustrative Yield (%) |

| EDC/NHS-mediated coupling | Lysine | 60-80% |

| Nucleophilic Substitution | Cysteine | 70-90% |

Experimental Protocols

Protocol 1: Two-Step Bioconjugation to a Protein via Amine and Thiol Linkages

This protocol describes the sequential conjugation of this compound to a protein, first through its carboxylic acid group to lysine residues, and then through its bromo group to cysteine residues of a second protein or molecule.

Materials:

-

Protein #1 (containing accessible lysine residues)

-

Protein #2 (containing accessible cysteine residues) or other thiol-containing molecule

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[3][4]

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[4]

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Thiolation Buffer: 50 mM Tris, 150 mM NaCl, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting columns

Procedure:

Step 1: Activation of this compound and Conjugation to Protein #1 (Amine Coupling)

-

Dissolve this compound in an organic solvent such as DMSO to prepare a stock solution (e.g., 100 mM).

-

Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.

-

Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein #1 solution.

-